N-cyclopropyl-1-[2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrrolidine-2-carboxamide
Description
N-cyclopropyl-1-[2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrrolidine-2-carboxamide is a complex organic compound that features a cyclopropyl group, a trifluoroethyl group, and a piperidine ring
Properties
IUPAC Name |
N-cyclopropyl-1-[2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N3O2/c16-15(17,18)9-20-7-1-4-12(14(20)23)21-8-2-3-11(21)13(22)19-10-5-6-10/h10-12H,1-9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMJWHJQLCDFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC(F)(F)F)N2CCCC2C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-[2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrrolidine-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the trifluoroethyl group. The cyclopropyl group is then added through a cyclopropanation reaction. The final step involves the formation of the pyrrolidine-2-carboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-[2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-1-[2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-[2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and trifluoroethyl-containing molecules. Examples are:
- N-cyclopropyl-1-[2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]acetamide
- N-cyclopropyl-1-[2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]butyramide
Uniqueness
What sets N-cyclopropyl-1-[2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrrolidine-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoroethyl group, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
